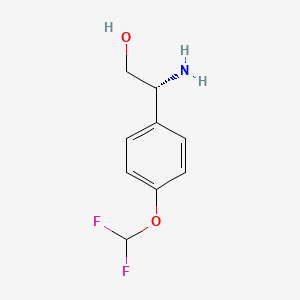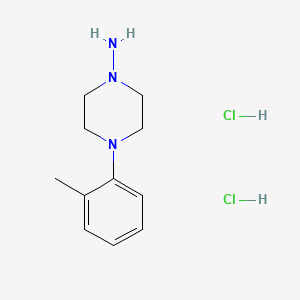
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-methylphenyl group.
Métodos De Preparación
The synthesis of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as sulfonium salts, DBU, and PhSH are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and related derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to receptor binding and neurochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurochemical receptors, influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-(2-Methylphenyl)piperazin-1-aminedihydrochloride can be compared with other similar compounds such as:
- 4-(2-Chlorophenyl)piperazin-1-amine
- 4-(2-Fluorophenyl)piperazin-1-amine
- 4-(2-Methoxyphenyl)piperazin-1-amine
These compounds share a similar piperazine core but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific binding affinities and reactivity, make it distinct and valuable for various research applications .
Propiedades
Fórmula molecular |
C11H19Cl2N3 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
4-(2-methylphenyl)piperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-10-4-2-3-5-11(10)13-6-8-14(12)9-7-13;;/h2-5H,6-9,12H2,1H3;2*1H |
Clave InChI |
XHQZGLIDTRNLNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
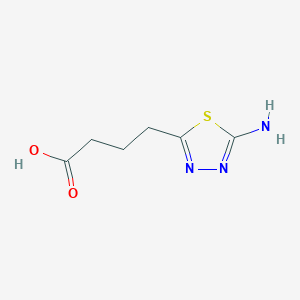
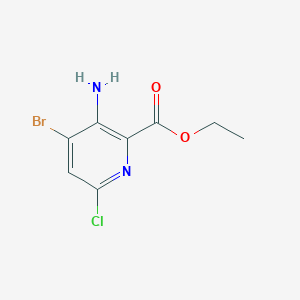
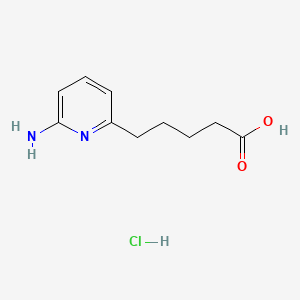


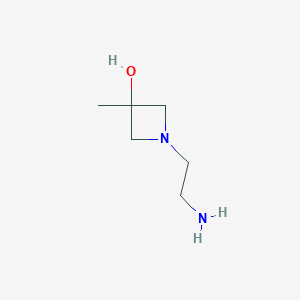
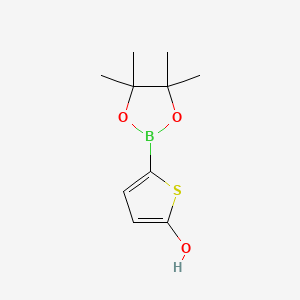
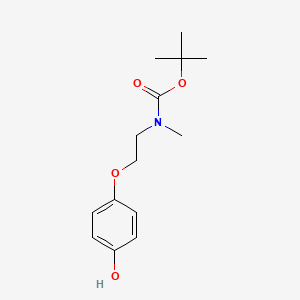
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)

